molecular formula C10H15N3O2S B2632239 N-methyl-2-((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio)acetamide CAS No. 736957-46-3

N-methyl-2-((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio)acetamide

Cat. No. B2632239
M. Wt: 241.31
InChI Key: FRGASSWCQJWXTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-methyl-2-((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio)acetamide” is a chemical compound with the molecular formula C16H17F2N3O3S . It belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .


Molecular Structure Analysis

The molecular structure of “N-methyl-2-((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio)acetamide” is characterized by a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The pyrimidine ring in this compound is substituted with various functional groups, including a propyl group, a thioacetamide group, and a methyl group .


Physical And Chemical Properties Analysis

“N-methyl-2-((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio)acetamide” is a solid compound . It has a molecular weight of 369.39 . The compound should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Crystal Structure Analysis

The study of crystal structures of related compounds demonstrates their folded conformation around the methylene C atom of the thioacetamide bridge. This reveals intramolecular hydrogen bonding stabilizing the folded conformation, which can be pivotal in understanding molecular interactions and designing drugs with enhanced efficacy and stability (Subasri et al., 2016).

Antitumor Agents Synthesis

Research on compounds structurally similar to N-methyl-2-((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio)acetamide has led to the development of antitumor agents. These studies highlight the potential of such compounds as dual inhibitors of key enzymes in cancer cell proliferation, offering a pathway for the synthesis of new antitumor drugs (Gangjee et al., 2005).

Chemical Synthesis and Reactivity

One-pot reaction studies involving compounds with similar structures have resulted in alternative products, enriching the understanding of chemical reactivity and synthesis strategies. These findings can inform the development of novel compounds with potential applications in various fields of chemistry and pharmacology (Krauze et al., 2007).

Anticancer Activity

The synthesis and evaluation of thiazole derivatives related to the chemical have shown significant anticancer activity. This underscores the importance of structural modifications in enhancing the therapeutic potential of chemical compounds against specific cancer cell lines (Evren et al., 2019).

Synthesis and Biological Evaluation

Research into thiazole and thiadiazole derivatives has identified compounds with considerable cytotoxicity and anticancer activity. These studies contribute to the ongoing search for more effective cancer treatments, highlighting the role of structural diversity in discovering new therapeutic agents (Kovalenko et al., 2012).

Safety And Hazards

The safety information for “N-methyl-2-((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio)acetamide” indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

N-methyl-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2S/c1-3-4-7-5-8(14)13-10(12-7)16-6-9(15)11-2/h5H,3-4,6H2,1-2H3,(H,11,15)(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRGASSWCQJWXTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)SCC(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-2-((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.